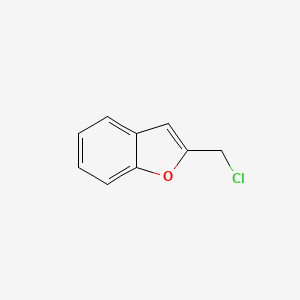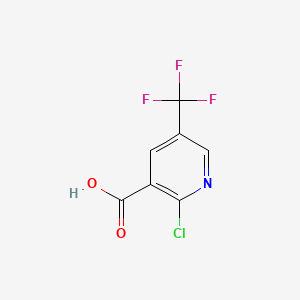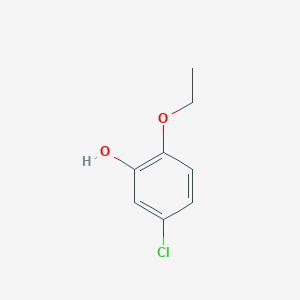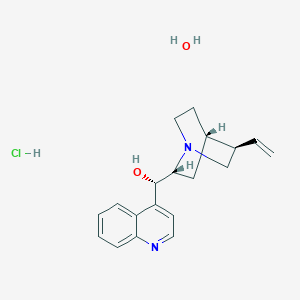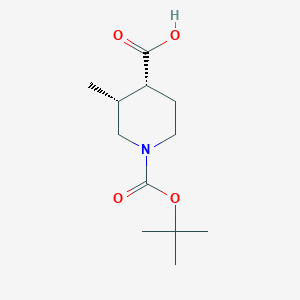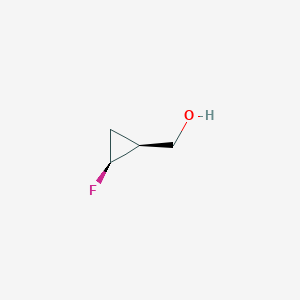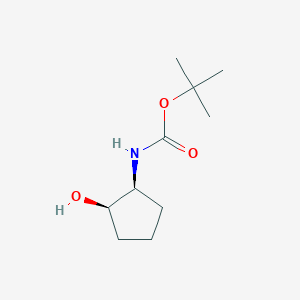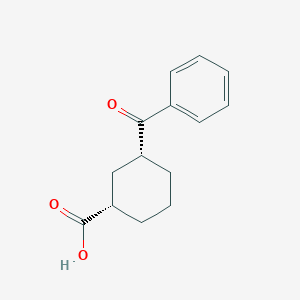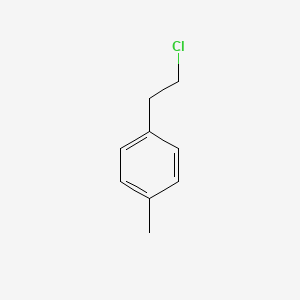![molecular formula C10H9ClN2O2 B3024748 1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione CAS No. 924869-03-4](/img/structure/B3024748.png)
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
This compound, also known by its CAS Number 886361-80-4, is a chemical with a molecular weight of 270.72 . Its IUPAC name is 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a melting point of 136-138 degrees Celsius . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and reactivity.Wissenschaftliche Forschungsanwendungen
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, to which "1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione" structurally relates, are extensively studied for their exceptional optical properties. These compounds are pivotal in the development of high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging technologies. Their synthesis and the relationship between structure and optical properties have been thoroughly reviewed, highlighting their potential for real-world applications due to straightforward synthesis, good stability, and near-unity fluorescence quantum yield Grzybowski & Gryko, 2015.
Pyrrolidine: A Versatile Scaffold
Pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, are widely used in medicinal chemistry for their bioactivity and target selectivity. The review by Petri et al. (2021) discusses bioactive molecules with pyrrolidine rings, highlighting the ring's contribution to stereochemistry and three-dimensional coverage. This exploration underscores the utility of pyrrolidine structures in designing new compounds with diverse biological profiles, illustrating the significance of such scaffolds in drug discovery Li Petri et al., 2021.
Conjugated Polymers with Pyrrolopyrrole Diones
The incorporation of pyrrolo[3,2-b]pyrrole-2,5-dione units into conjugated polymers has been explored for electronic device applications. Deng et al. (2019) reviewed the synthesis, properties, and electronic device performance of polymers containing these high-performance electron-deficient pigments. These materials exhibit distinct optical and electrochemical characteristics, making them promising for high-performance electronic devices Deng et al., 2019.
Hybrid Catalysts for Pyrano[2,3-d]pyrimidine Derivatives
Hybrid catalysts have been employed for synthesizing pyrano[2,3-d]pyrimidine scaffolds, showcasing the pyrrole-2,5-dione's versatility in organic synthesis. Parmar et al. (2023) cover synthetic pathways and the application of various catalysts in creating these scaffolds, underlining the role of pyrrole-2,5-dione derivatives in medicinal chemistry and pharmaceutical industries Parmar et al., 2023.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-2-1-7(5-12-8)6-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBOWVCVWXTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



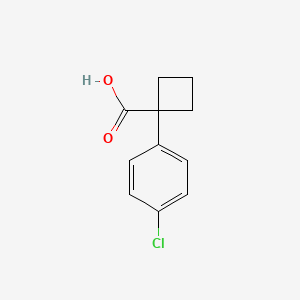
![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)


![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3024673.png)
